molecular formula C10H12N2 B1358635 4-(Propylamino)benzonitrile CAS No. 4714-64-1

4-(Propylamino)benzonitrile

Cat. No.: B1358635
CAS No.: 4714-64-1
M. Wt: 160.22 g/mol
InChI Key: LIXFWOACMYYMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propylamino)benzonitrile is a chemical compound belonging to the class of benzonitriles. It is characterized by a benzene ring substituted with a propylamino group and a nitrile group. This compound appears as a white crystalline powder and is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

4-(Propylamino)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

For more detailed information, you can refer to the relevant papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Propylamino)benzonitrile involves the reaction of 4-chlorobenzonitrile with propylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the propylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Propylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The propylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of amides or carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(Propylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in coordination with metal ions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar structure but with an amino group instead of a propylamino group.

    4-(Methylamino)benzonitrile: Contains a methylamino group instead of a propylamino group.

    4-(Ethylamino)benzonitrile: Contains an ethylamino group instead of a propylamino group.

Uniqueness

4-(Propylamino)benzonitrile is unique due to the presence of the propylamino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the propylamino group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXFWOACMYYMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625180
Record name 4-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4714-64-1
Record name 4-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and n-propylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Propylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Propylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Propylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Propylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Propylamino)benzonitrile
Customer
Q & A

Q1: What can you tell us about the structure of 3-Nitro-4-(propylamino)benzonitrile based on the research findings?

A1: The study focuses on characterizing the crystal structure of 3-Nitro-4-(propylamino)benzonitrile using X-ray diffraction. Key findings include: []

  • Planarity: The nitro group on the benzene ring lies almost flat against the ring structure, forming a very small angle of 1.3 degrees. []
  • Intramolecular Hydrogen Bonding: There is an intramolecular hydrogen bond present between the hydrogen atom of the amine group and the oxygen atom of the nitro group. []
  • Intermolecular Interactions: Weaker interactions like C—H⋯O hydrogen bonds between molecules and π–π stacking between the aromatic rings contribute to the crystal packing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.